Cas no 1805174-10-0 (3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid)

3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid
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- Inchi: 1S/C8H6F3NO3/c1-15-7-3(6(10)11)2-4(9)5(12-7)8(13)14/h2,6H,1H3,(H,13,14)
- InChI Key: UVKDTOZJDYNKBT-UHFFFAOYSA-N
- SMILES: FC(C1=CC(=C(C(=O)O)N=C1OC)F)F
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 239
- XLogP3: 1.7
- Topological Polar Surface Area: 59.4
3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029035457-1g |
3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid |
1805174-10-0 | 95% | 1g |
$3,184.50 | 2022-04-01 | |
Alichem | A029035457-250mg |
3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid |
1805174-10-0 | 95% | 250mg |
$950.60 | 2022-04-01 | |
Alichem | A029035457-500mg |
3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid |
1805174-10-0 | 95% | 500mg |
$1,718.70 | 2022-04-01 |
3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid Related Literature
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Amin Zhang,Yuliang Guo,Yu He,Kai Yang,Jianbo Wang,Daxiang Cui,Yingsheng Cheng Nanoscale, 2020,12, 21674-21686
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Kai Zheng,Chang He,Zhao Zhang,Hassan Traboulsi,Javed Mazher,Ali Trabolsi,Lei Fang,Mark A. Olson Polym. Chem., 2020,11, 1806-1819
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4. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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5. Brønsted acid-catalyzed efficient Strecker reaction of ketones, amines and trimethylsilyl cyanide†Guang-Wu Zhang,Dong-Hua Zheng,Jing Nie,Teng Wang Org. Biomol. Chem., 2010,8, 1399-1405
Additional information on 3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid
3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid (CAS No. 1805174-10-0): A Comprehensive Overview
3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid, identified by the CAS registry number 1805174-10-0, is a highly specialized organic compound with significant applications in various fields, including pharmaceuticals, agrochemicals, and materials science. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a difluoromethyl group, a fluoro group, a methoxy group, and a carboxylic acid moiety. The combination of these functional groups imparts distinctive chemical and physical properties to the molecule, making it a subject of interest for researchers and industry professionals alike.
The synthesis of 3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid involves advanced organic chemistry techniques, often requiring multi-step reactions with precise control over reaction conditions. Recent studies have focused on optimizing the synthesis pathway to enhance yield and purity while minimizing environmental impact. For instance, researchers have explored the use of microwave-assisted synthesis and catalytic processes to streamline the production of this compound. These advancements not only improve efficiency but also align with the growing demand for sustainable chemical manufacturing practices.
The chemical structure of this compound plays a pivotal role in its functionality. The pyridine ring serves as a rigid framework that facilitates specific interactions with other molecules. The difluoromethyl group introduces electron-withdrawing effects, which can influence the reactivity and stability of the molecule. Similarly, the fluoro and methoxy groups contribute to the compound's electronic properties, making it suitable for various applications. The carboxylic acid group, on the other hand, provides acidity and can act as a reactive site for further functionalization.
One of the most promising applications of 3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid lies in its potential as an agrochemical agent. Recent research has demonstrated its efficacy as a herbicide, where it selectively inhibits the growth of certain plant species without adversely affecting others. This selectivity is attributed to its ability to target specific biochemical pathways in plants. Additionally, studies have shown that this compound exhibits antifungal properties, making it a candidate for developing new crop protection agents.
In the pharmaceutical industry, this compound has garnered attention due to its potential as a lead molecule for drug development. Its structure allows for modulation of biological activity through strategic modifications. For example, researchers have investigated its role as an inhibitor of enzymes involved in metabolic disorders such as diabetes and obesity. Furthermore, preliminary studies suggest that this compound may possess anti-inflammatory properties, opening avenues for its use in treating inflammatory diseases.
The environmental impact of 3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid has also been a topic of recent research. Scientists have evaluated its biodegradability and toxicity to aquatic organisms under controlled laboratory conditions. Results indicate that under certain conditions, the compound undergoes rapid biodegradation, reducing its persistence in the environment. However, further studies are required to fully understand its long-term ecological effects and ensure safe usage practices.
In terms of material science applications, this compound has shown promise as a building block for advanced materials such as polymers and nanoparticles. Its functional groups enable it to participate in various polymerization reactions, leading to materials with tailored properties such as improved mechanical strength or thermal stability. Researchers have also explored its use in creating stimuli-responsive materials that can change their properties in response to external stimuli like temperature or pH changes.
The safety profile of 3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid is another critical aspect that has been extensively studied. Occupational exposure limits (OELs) have been established based on toxicological data obtained from animal studies and in vitro assays. These guidelines ensure that workers involved in handling or synthesizing this compound are protected from potential health risks associated with prolonged exposure.
Looking ahead, ongoing research aims to further elucidate the mechanisms underlying the biological activity of this compound and explore novel applications across diverse industries. Collaborative efforts between academia and industry are expected to drive innovation and accelerate the commercialization of products derived from this compound.
In conclusion, 3-(Difluoromethyl)-5-fluoro-2-methoxypyridine-6-carboxylic acid, with its unique chemical structure and versatile functional groups, represents a valuable asset in contemporary chemical research and development. Its potential applications span multiple sectors, making it an area of continued scientific interest and investment.
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